(R)-1-(4-Methoxyphenyl)ethanol
CAS No.: 1517-70-0
Cat. No.: VC21319244
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1517-70-0 |
---|---|
Molecular Formula | C9H12O2 |
Molecular Weight | 152.19 g/mol |
IUPAC Name | (1R)-1-(4-methoxyphenyl)ethanol |
Standard InChI | InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3/t7-/m1/s1 |
Standard InChI Key | IUUULXXWNYKJSL-SSDOTTSWSA-N |
Isomeric SMILES | C[C@H](C1=CC=C(C=C1)OC)O |
SMILES | CC(C1=CC=C(C=C1)OC)O |
Canonical SMILES | CC(C1=CC=C(C=C1)OC)O |
Introduction
Physical and Chemical Properties
(R)-1-(4-Methoxyphenyl)ethanol possesses well-defined physical and chemical properties that are crucial for understanding its behavior in various applications. The compound is characterized by its specific optical rotation and distinctive spectroscopic properties. The following table outlines the key physical and chemical properties of (R)-1-(4-Methoxyphenyl)ethanol:
Property | Value |
---|---|
Chemical Formula | C₉H₁₂O₂ |
Molecular Weight | 152.19 g/mol |
CAS Number | 1517-70-0 |
Density | 1.053 g/cm³ |
Boiling Point | 254.344°C at 760 mmHg |
Flash Point | 107.969°C |
Melting Point | Not available |
Appearance | Not specified in sources |
pKa | 14.49±0.20 (Predicted) |
Storage Temperature | 2-8°C |
Exact Mass | 152.08400 |
PSA | 29.46000 |
LogP | 1.74850 |
Additional synonyms for this compound include (R)-1-(p-Methoxyphenyl)ethanol, (+)-(R)-1-(4-Methoxyphenyl)ethanol, (R)-alpha-Methyl-4-methoxybenzyl Alcohol, and (R)-(-)-4-methoxy-1-(1-hydroxyethyl)benzene .
Synthesis Methods
The production of (R)-1-(4-Methoxyphenyl)ethanol can be achieved through various synthetic pathways, each with specific advantages in terms of yield, stereoselectivity, and efficiency.
Chemical Synthesis
One important synthesis method involves multiple steps starting from 4-methoxyacetophenone. The process begins with the formation of an imine through reaction with (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid as a catalyst, followed by reduction with hydrogen using a palladium catalyst. The detailed synthetic route is described in the patent literature .
The key steps in this synthetic pathway include:
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Formation of (R)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine by refluxing 4-methoxyacetophenone with (R)-α-methylbenzylamine in toluene, using a Dean-Stark apparatus to remove water.
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Reduction of this imine using hydrogen and 10% Pd/C catalyst in ethyl acetate at 35-40°C.
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Salt formation with p-toluenesulfonic acid, followed by basic extraction and further catalytic hydrogenation to remove the chiral auxiliary.
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Finally, conversion to the hydrochloride salt and recrystallization to obtain the pure product.
This method provides excellent stereoselectivity with chiral purity of 100% as determined by HPLC analysis .
Biocatalytic Synthesis
A more environmentally friendly approach to (R)-1-(4-Methoxyphenyl)ethanol synthesis involves biocatalytic reduction. Research has demonstrated successful anti-Prelog stereoselective reduction of 4'-methoxyacetophenone using immobilized Trigonopsis variabilis AS2.1611 cells .
This biocatalytic method is particularly notable for its use of ionic liquid-containing media, specifically 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate (C₂OHMIM·NO₃). The ionic liquid showed good biocompatibility with the cells while moderately increasing cell membrane permeability, enhancing the reaction efficiency .
Under optimized conditions, this biocatalytic approach achieved:
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Initial reaction rate: 7.1 μmol h⁻¹
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Maximum yield: 97.2%
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Product enantiomeric excess (e.e.): >99%
These results significantly surpass previously reported values, demonstrating the potential of biocatalytic methods for efficient and highly stereoselective synthesis of (R)-1-(4-Methoxyphenyl)ethanol .
Applications and Research Developments
(R)-1-(4-Methoxyphenyl)ethanol serves multiple important functions in organic chemistry and pharmaceutical development. As a chiral building block, it contributes to the synthesis of more complex molecules with specific stereochemical requirements.
Chiral Building Block Applications
The compound's well-defined stereochemistry makes it valuable in asymmetric synthesis. Its hydroxyl group provides a reactive handle for further functionalization, while the methoxy substituent on the aromatic ring offers electronic properties that can influence subsequent reactions.
Green Chemistry Advancements
Recent research has focused on developing greener methods for producing (R)-1-(4-Methoxyphenyl)ethanol. The biocatalytic reduction approach using immobilized cells in ionic liquid media represents a significant advancement in sustainable chemistry practices .
The use of ionic liquids in this context demonstrates several advantages:
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Enhanced reaction efficiency
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Improved enzyme stability
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Higher product yields
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Excellent stereoselectivity
These developments align with growing industry emphasis on environmentally responsible manufacturing processes and reduced reliance on traditional, less sustainable chemical methods.
Spectroscopic Characterization
Infrared spectroscopic data for related compounds provides insight into the structural characteristics of (R)-1-(4-Methoxyphenyl)ethanol. For instance, the IR spectrum of the hydrochloride salt of the related amine shows characteristic absorption bands at 3006, 2837, 2523, 1613, 1586, 1518, 1478, 1250, 1232, 1158, 1034 cm⁻¹, among others . These spectroscopic fingerprints are valuable for identification and purity assessment.
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